molecular formula C10H10F2O2 B13440096 (1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol

(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol

Cat. No.: B13440096
M. Wt: 200.18 g/mol
InChI Key: HUEOYXUALXBOSZ-LHLIQPBNSA-N
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Description

(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol is a chiral epoxide compound characterized by the presence of a difluorophenyl group and an epoxybutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol typically involves the following steps:

    Epoxidation: The starting material, (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol, undergoes epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selectivity and yield.

    Purification: The crude product is purified using column chromatography to isolate the desired epoxide compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as continuous flow reactors, to enhance yield and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction of the epoxide ring can yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of substituted epoxide derivatives.

Scientific Research Applications

(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

  • (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol
  • (2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol

Comparison:

    (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol: This compound is a precursor in the synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol. It lacks the epoxide ring, which is a key feature of the target compound.

    (2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol: This compound is a reduced form of the target compound, where the epoxide ring is opened to form two hydroxyl groups

The uniqueness of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol lies in its epoxide ring, which imparts distinct chemical reactivity and potential for various applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethanol

InChI

InChI=1S/C10H10F2O2/c1-6(13)10(5-14-10)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6-,10-/m1/s1

InChI Key

HUEOYXUALXBOSZ-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@]1(CO1)C2=C(C=C(C=C2)F)F)O

Canonical SMILES

CC(C1(CO1)C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

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